molecular formula C20H21N5O3 B12276518 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

Cat. No.: B12276518
M. Wt: 379.4 g/mol
InChI Key: NNRZXOSWSPFGHI-UHFFFAOYSA-N
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Description

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a pyridine ring, and a piperidine ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride, which is then reacted with piperidine to form the piperidin-4-yl ester. This intermediate is subsequently reacted with 5-(pyridin-4-yl)pyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-3-yl)pyrimidine
  • 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-2-yl)pyrimidine

Uniqueness

What sets 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone

InChI

InChI=1S/C20H21N5O3/c1-13-18(14(2)28-24-13)19(26)25-9-5-17(6-10-25)27-20-22-11-16(12-23-20)15-3-7-21-8-4-15/h3-4,7-8,11-12,17H,5-6,9-10H2,1-2H3

InChI Key

NNRZXOSWSPFGHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4

Origin of Product

United States

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